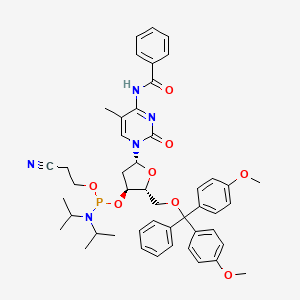

N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

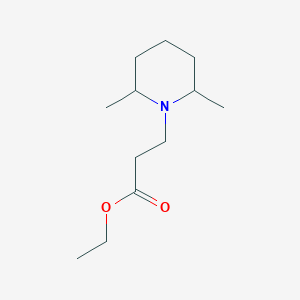

The primary target of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite, also known as DMT-5Me-dC(Bz)-CE Phosphoramidite, is the DNA molecule itself. This compound is a building block used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical therapy, and biotechnology.

Mode of Action

DMT-5Me-dC(Bz)-CE Phosphoramidite interacts with its target by being incorporated into the growing oligonucleotide chain during the synthesis process . The compound contains a protecting group (DMT), which is removed during the synthesis allowing the addition of the next nucleotide. The compound also contains a reactive group (phosphoramidite), which forms a phosphodiester bond with the next nucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis. It is used in the stepwise addition of nucleotides to form an oligonucleotide chain, a process that is fundamental to genetic engineering and molecular biology .

Result of Action

The result of the action of DMT-5Me-dC(Bz)-CE Phosphoramidite is the formation of oligonucleotides with a specific sequence. These oligonucleotides can be used for a variety of purposes, including research, clinical therapy, and biotechnology .

Action Environment

The action of DMT-5Me-dC(Bz)-CE Phosphoramidite is influenced by several environmental factors in the laboratory setting, including temperature, pH, and the presence of other reagents. Proper storage and handling of the compound are essential for its stability and efficacy .

Analyse Biochimique

Biochemical Properties

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of modified oligonucleotides. This compound interacts with various enzymes and proteins involved in nucleotide synthesis and modification. For instance, it is commonly used in the presence of catalysts such as 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile to facilitate the formation of phosphodiester bonds . The interactions between N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite and these catalysts are essential for the efficient synthesis of oligonucleotides, which are used in various research and therapeutic applications.

Cellular Effects

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite has significant effects on various types of cells and cellular processes. This compound influences cell function by incorporating modified nucleotides into oligonucleotides, which can then be used to modulate gene expression and cellular metabolism. For example, oligonucleotides synthesized using N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can be designed to target specific mRNA sequences, leading to the downregulation of gene expression and subsequent changes in cellular signaling pathways. This ability to modulate gene expression makes this compound a valuable tool in the study of cellular processes and the development of therapeutic agents.

Molecular Mechanism

The molecular mechanism of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. This compound forms phosphodiester bonds with other nucleotides, resulting in the creation of modified oligonucleotides. These oligonucleotides can then bind to complementary RNA or DNA sequences, leading to the inhibition or activation of specific genes . Additionally, N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can interact with various enzymes involved in nucleotide synthesis, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can change over time. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and exposure to light . Over time, degradation of the compound can occur, leading to a decrease in its efficacy in oligonucleotide synthesis. Long-term studies have shown that the stability of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is crucial for maintaining its effectiveness in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can vary with different dosages in animal models. At lower dosages, this compound is generally well-tolerated and can effectively modulate gene expression without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. It is important to carefully control the dosage of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite in animal studies to avoid adverse effects and ensure accurate results.

Metabolic Pathways

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleotide synthesis and modification. This compound interacts with enzymes such as DNA polymerases and nucleases, which are responsible for incorporating modified nucleotides into DNA and RNA sequences . These interactions can influence metabolic flux and the levels of various metabolites within cells, further affecting cellular function and gene expression.

Transport and Distribution

The transport and distribution of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite within cells and tissues are facilitated by various transporters and binding proteins. Once inside the cell, this compound can be transported to specific cellular compartments where it can exert its effects . The localization and accumulation of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite within cells are important for its effectiveness in modulating gene expression and cellular processes.

Subcellular Localization

N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is localized within specific subcellular compartments, where it can interact with various biomolecules and exert its effects. This compound may be directed to specific organelles or cellular structures through targeting signals or post-translational modifications . The subcellular localization of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is crucial for its activity and function in modulating gene expression and cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Phosphoramidite de DMT-5Me-dC(Bz)-CE implique plusieurs étapes, en commençant par la protection du nucléoside désoxycytidine. Le groupe hydroxyle 5’- est protégé par un groupe diméthoxytrityle (DMT), et le groupe amino en position 4 est protégé par un groupe benzoyle (Bz). Le groupe hydroxyle 3’- est ensuite phosphorylé à l'aide d'un réactif phosphoramidite de cyanoéthyle (CE). Les conditions de réaction impliquent généralement l'utilisation de solvants anhydres et d'une atmosphère inerte pour éviter l'humidité et l'oxydation .

Méthodes de production industrielle

La production industrielle de Phosphoramidite de DMT-5Me-dC(Bz)-CE suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une pureté et une cohérence élevées. Le composé est généralement produit sous forme solide et stocké sous gaz inerte à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le Phosphoramidite de DMT-5Me-dC(Bz)-CE subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le triester de phosphite peut être oxydé en un triester de phosphate.

Substitution : Le groupe cyanoéthyle peut être éliminé dans des conditions basiques pour donner le phosphodiester libre.

Déprotection : Les groupes protecteurs DMT et Bz peuvent être éliminés respectivement en conditions acides et basiques

Réactifs et conditions courantes

Oxydation : Iode dans l'eau ou hydroperoxyde de tert-butyle.

Substitution : Hydroxyde d'ammonium ou méthylamine.

Déprotection : Acide trichloroacétique pour l'élimination du DMT et hydroxyde de sodium pour l'élimination du Bz

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le nucléoside libre, le phosphodiester et le nucléoside déprotégé .

Applications De Recherche Scientifique

Le Phosphoramidite de DMT-5Me-dC(Bz)-CE est largement utilisé dans la recherche scientifique, en particulier dans la synthèse d'oligonucléotides pour diverses applications :

Chimie : Utilisé dans la synthèse d'analogues de l'ADN et de l'ARN.

Biologie : Employé dans l'étude de l'expression et de la régulation des gènes.

Médecine : Utilisé dans le développement d'oligonucléotides antisens et de petits ARN interférents (siARN) à des fins thérapeutiques.

Industrie : Appliqué dans la production de sondes et d'amorces de diagnostic pour la réaction en chaîne par polymérase (PCR) et d'autres techniques de biologie moléculaire

Mécanisme d'action

Le mécanisme d'action du Phosphoramidite de DMT-5Me-dC(Bz)-CE implique son incorporation dans les oligonucléotides, où il améliore l'affinité de liaison et la stabilité. Le groupe méthyle en position 5 de la base cytidine augmente les interactions hydrophobes, ce qui contribue à stabiliser le duplex formé avec les brins complémentaires. Les groupes benzoyle et diméthoxytrityle protègent le nucléoside pendant la synthèse et sont éliminés pour donner l'oligonucléotide actif .

Comparaison Avec Des Composés Similaires

Le Phosphoramidite de DMT-5Me-dC(Bz)-CE est unique par rapport aux autres composés similaires en raison de son affinité de liaison et de sa stabilité améliorées. Les composés similaires comprennent :

Phosphoramidite de DMT-dC(Bz)-CE : Manque le groupe méthyle en position 5, ce qui entraîne une affinité de liaison plus faible.

Phosphoramidite de DMT-5Me-dC(isoBz)-CE : Utilise une protection isobutyryle au lieu de benzoyle, ce qui peut affecter les conditions de déprotection et la stabilité globale

Propriétés

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O8P/c1-32(2)52(33(3)4)61(58-28-14-27-48)60-41-29-43(51-30-34(5)44(50-46(51)54)49-45(53)35-15-10-8-11-16-35)59-42(41)31-57-47(36-17-12-9-13-18-36,37-19-23-39(55-6)24-20-37)38-21-25-40(56-7)26-22-38/h8-13,15-26,30,32-33,41-43H,14,28-29,31H2,1-7H3,(H,49,50,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMUHEZFYUECLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)

![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)

![(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one](/img/structure/B3079029.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)